molecular formula C19H14ClF3N4O2S2 B2413295 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 920449-67-8

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2413295
CAS No.: 920449-67-8
M. Wt: 486.91
InChI Key: MVYNHQKWFHRMCQ-UHFFFAOYSA-N
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Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O2S2/c20-14-7-2-1-4-12(14)9-24-15(28)10-30-18-27-26-17(31-18)25-16(29)11-5-3-6-13(8-11)19(21,22)23/h1-8H,9-10H2,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNHQKWFHRMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide

Thiosemicarbazide reacts with 3-(trifluoromethyl)benzoic acid under acidic conditions (HCl, reflux) to form 2-amino-5-(trifluoromethyl)benzamide-1,3,4-thiadiazole. Key parameters:

  • Solvent : Ethanol/water mixture.
  • Catalyst : Concentrated HCl.
  • Yield : 78–85% after recrystallization.

Functionalization at Position 5

The 5-position of the thiadiazole is functionalized via nucleophilic substitution. Reaction with 2-chloroethyl thiolate in DMF at 60°C introduces the thioether linkage.

Introduction of the Thioethylamide Side Chain

The thioethylamide moiety is installed through a two-step process:

Thioether Formation

The thiadiazole intermediate reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ (DMF, 50°C) to form the thioether.

  • Reaction Time : 12 hours.
  • Yield : 70–75%.

Amide Coupling with 2-Chlorobenzylamine

The primary amine group of the thioethyl side chain undergoes amidation with 2-chlorobenzyl isocyanate in dichloromethane (DCM) using HOBt/EDC as activators:

  • Conditions : 0°C to room temperature, 24 hours.
  • Yield : 82–88%.

Coupling with 3-(Trifluoromethyl)benzoyl Chloride

The final step involves coupling the thiadiazole-thioethylamide intermediate with 3-(trifluoromethyl)benzoyl chloride.

Acylation Reaction

The amine group at position 2 of the thiadiazole reacts with 3-(trifluoromethyl)benzoyl chloride in anhydrous THF under N₂ atmosphere:

  • Base : Triethylamine (2 equiv).
  • Temperature : 0°C → room temperature.
  • Yield : 90–94%.

Optimization Strategies and Catalytic Systems

Solvent and Temperature Effects

  • THF vs. DMF : THF improves acylation yields (94% vs. 88% in DMF) due to better solubility of intermediates.
  • Reaction Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation.

Catalytic Hydrogenation for Byproduct Removal

Residual chlorinated byproducts are removed via hydrogenation using 5% Pd/C in ethanol:

  • H₂ Pressure : 1.5 atm.
  • Time : 4–6 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methods highlight the use of continuous flow systems for thiadiazole cyclization, reducing reaction times from 12 hours to 2 hours.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) achieves >98% purity.
  • Chromatography : Silica gel (hexane/EtOAc 4:1) for final product isolation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.85–7.45 (m, aromatic-H), 4.55 (s, 2H, CH₂-S).
  • MS (ESI+) : m/z 513.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) confirms purity ≥97%.

Challenges and Mitigation Strategies

  • Thioether Oxidation : Conduct reactions under N₂ to prevent sulfoxide formation.
  • Trifluoromethyl Group Stability : Avoid strong bases to prevent defluorination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests possible activity against certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiadiazole ring may interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide: shares similarities with other thiadiazole derivatives and trifluoromethylated compounds, such as:

Uniqueness

What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties

Biological Activity

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H14ClF3N4O2S2
  • Molecular Weight : 486.9 g/mol
  • CAS Number : 920449-67-8
PropertyValue
Molecular FormulaC19H14ClF3N4O2S2
Molecular Weight486.9 g/mol
CAS Number920449-67-8

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound may share similar properties due to its structural components. For instance:

  • Antibacterial Activity : Studies have shown that compounds containing the 1,3,4-thiadiazole ring demonstrate activity against various Gram-positive and Gram-negative bacteria. Notably, derivatives with substitutions at the C-5 position can enhance antibacterial efficacy. For example, a derivative with a nitrophenyl group showed a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus, outperforming standard drugs like itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity : The same derivatives also exhibited antifungal properties against strains such as Aspergillus niger and Candida albicans. The presence of the thiadiazole moiety is crucial for this activity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. The compound's ability to inhibit cancer cell proliferation can be attributed to its structural features that allow interaction with biological targets involved in cell growth regulation:

  • Mechanism of Action : Thiadiazole derivatives often act by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in tumor cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds featuring the thiadiazole scaffold have been reported to exhibit anti-inflammatory effects:

  • Inhibitory Effects : Certain derivatives have shown promise in reducing inflammatory markers and mediators in experimental models. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A review article discussed various thiadiazole derivatives' antimicrobial activities, emphasizing their effectiveness against resistant strains of bacteria and fungi .
  • Anticancer Studies : Research published in reputable journals demonstrated that specific thiadiazole compounds could inhibit proliferation in breast cancer cells through apoptosis induction mechanisms .
  • Anti-inflammatory Effects : Experimental models have shown that certain thiadiazole derivatives significantly reduce inflammation markers in induced models of arthritis .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with the formation of key intermediates like 2-benzamidoacetic acid or substituted thiadiazole precursors. For example:

  • Stepwise coupling : Chloroacetyl chloride is reacted with aminothiadiazole derivatives under reflux in triethylamine/dioxane (yield: ~70–80%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15–20 minutes for cyclization steps) and improves yields compared to conventional heating .
  • Cyclization with H₂SO₄ : Concentrated sulfuric acid mediates heterocyclization of intermediates (e.g., 97.4% yield for thiadiazole formation) .
    Optimization strategies include adjusting solvent polarity (dioxane vs. acetone), catalyst selection (K₂CO₃ for thiol coupling), and temperature control to minimize by-products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., δ 7.52–7.94 ppm for aromatic protons, δ 167.0 ppm for carbonyl groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 383.69 [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in co-crystal structures of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide) .
  • TLC monitoring : Essential for tracking reaction progress and purity assessment (e.g., chloroform:acetone = 3:1 eluent system) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl, chlorobenzyl) influence cytotoxic activity?

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, as demonstrated in SAR studies where 3-(trifluoromethyl)benzamide derivatives showed IC₅₀ values <10 µM against glioblastoma (U87) .
  • Chlorobenzyl substitution : The 2-chloro position improves target binding (e.g., VEGFR-2 inhibition via hydrophobic interactions) .
  • Thiadiazole-thioether linkage : Critical for maintaining planar geometry, with sulfur atoms participating in hydrogen bonding with kinase active sites .

Q. What computational tools are recommended for studying its mechanism of action?

  • Glide XP docking : Incorporates hydrophobic enclosure and hydrogen-bond scoring to predict binding affinities for kinase targets (e.g., BRAF, VEGFR-2) .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR models : Use descriptors like polar surface area (PSA) and logP to correlate substituent effects with IC₅₀ values .

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Assay standardization : Discrepancies often arise from variations in cell lines (e.g., MDA-MB-231 vs. PC3) or incubation times (24h vs. 72h). Validate results using orthogonal assays (e.g., Annexin V/PI staining vs. MTT) .
  • Metabolic interference : The 2-chlorobenzyl group may induce CYP450-mediated detoxification in certain models, requiring metabolite profiling .

Q. What role does X-ray crystallography play in elucidating synthetic intermediates?

X-ray analysis confirmed the formation of co-crystals (e.g., 4.1 and 4.1a ) during cyclization, resolving ambiguities in regiochemistry and hydrogen-bonding networks critical for subsequent heterocyclization steps .

Q. How do solvent systems influence reaction pathways in multi-step syntheses?

  • Polar aprotic solvents (DMF, dioxane) : Promote nucleophilic substitution (e.g., thiol coupling in acetone with K₂CO₃) .
  • Non-polar solvents (pet-ether) : Facilitate recrystallization of acetamide intermediates, reducing impurity carryover .
  • H₂SO₄-mediated cyclization : Polar protic conditions stabilize charged intermediates, favoring thiadiazole ring closure .

Q. How are analytical discrepancies (e.g., unexpected by-products) addressed during purification?

  • Co-crystal strategies : Isolate intermediates as co-crystals (e.g., 4.1/4.1a ) to bypass challenging separations .
  • Flash chromatography : Resolve regioisomers using gradient elution (e.g., hexane:EtOAc = 8:1 to 1:1) .
  • HPLC-MS : Detect trace impurities (<0.5%) in final compounds, particularly halogenated side products .

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